Cas no 1361824-02-3 (3-(Aminomethyl)-6-bromo-2-(trifluoromethoxy)pyridine)

3-(Aminomethyl)-6-bromo-2-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Aminomethyl)-6-bromo-2-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7H6BrF3N2O/c8-5-2-1-4(3-12)6(13-5)14-7(9,10)11/h1-2H,3,12H2
- InChI Key: CCULRKMBXLDKOC-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=N1)OC(F)(F)F)CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 190
- XLogP3: 2.2
- Topological Polar Surface Area: 48.1
3-(Aminomethyl)-6-bromo-2-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022000151-500mg |
3-(Aminomethyl)-6-bromo-2-(trifluoromethoxy)pyridine |
1361824-02-3 | 97% | 500mg |
$980.00 | 2022-03-01 | |
Alichem | A022000151-1g |
3-(Aminomethyl)-6-bromo-2-(trifluoromethoxy)pyridine |
1361824-02-3 | 97% | 1g |
$1,747.20 | 2022-03-01 | |
Alichem | A022000151-250mg |
3-(Aminomethyl)-6-bromo-2-(trifluoromethoxy)pyridine |
1361824-02-3 | 97% | 250mg |
$693.60 | 2022-03-01 |
3-(Aminomethyl)-6-bromo-2-(trifluoromethoxy)pyridine Related Literature
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
Additional information on 3-(Aminomethyl)-6-bromo-2-(trifluoromethoxy)pyridine
Professional Introduction to 3-(Aminomethyl)-6-bromo-2-(trifluoromethoxy)pyridine (CAS No. 1361824-02-3)
3-(Aminomethyl)-6-bromo-2-(trifluoromethoxy)pyridine, with the CAS number 1361824-02-3, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule features a pyridine core substituted with an amino methyl group, a bromo substituent, and a trifluoromethoxy group. These structural elements contribute to its unique chemical properties and make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular structure, characterized by its nitrogen-containing pyridine ring, offers multiple sites for functionalization, making it a versatile building block for drug discovery and development. The presence of the amino methyl group (-NHCH₂-) provides a nucleophilic site for further chemical modifications, while the bromo group (-Br) at the 6-position allows for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The trifluoromethoxy group (-OCH₂CF₃) introduces electron-withdrawing effects and metabolic stability, which are crucial factors in pharmaceutical design.
In recent years, 3-(Aminomethyl)-6-bromo-2-(trifluoromethoxy)pyridine has garnered attention in the development of novel therapeutic agents. Its structural features are particularly relevant in the design of small-molecule inhibitors targeting various biological pathways. For instance, studies have explored its potential as a precursor in the synthesis of kinase inhibitors, which play a critical role in treating cancers and inflammatory diseases. The trifluoromethoxy group enhances binding affinity and selectivity, while the amino methyl functionality allows for optimal pharmacokinetic properties.
Recent advancements in medicinal chemistry have highlighted the compound's utility in creating targeted therapies. Researchers have leveraged its scaffold to develop molecules with enhanced binding to protein targets involved in metabolic disorders. The combination of electronic and steric effects from its substituents facilitates precise interactions with biological receptors, improving drug efficacy and reducing off-target effects. This has led to several promising candidates entering preclinical trials for conditions such as diabetes and cardiovascular diseases.
The synthesis of 3-(Aminomethyl)-6-bromo-2-(trifluoromethoxy)pyridine involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include bromination of a pyridine derivative followed by nucleophilic substitution with an amine source to introduce the amino methyl group. The introduction of the trifluoromethoxy group is typically achieved through fluorination or methylation reactions under controlled conditions. These synthetic routes underscore the importance of precision and optimization in pharmaceutical manufacturing to ensure high yield and purity.
The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly incorporating such heterocyclic intermediates into their drug development pipelines due to their proven efficacy and structural versatility. The ability to modify various functional groups on the pyridine core allows for rapid diversification of molecular libraries, accelerating the discovery process. This adaptability makes 3-(Aminomethyl)-6-bromo-2-(trifluoromethoxy)pyridine a cornerstone in modern drug design strategies.
Ethical considerations and regulatory compliance are paramount when handling this compound in research and industrial settings. While it is not classified as a hazardous or controlled substance, proper safety protocols must be followed to ensure worker protection and environmental sustainability. Storage conditions, handling procedures, and waste disposal must adhere to established guidelines to mitigate any potential risks associated with chemical reagents.
The future prospects for 3-(Aminomethyl)-6-bromo-2-(trifluoromethoxy)pyridine remain bright as new methodologies emerge in synthetic chemistry and drug discovery. Advances in computational chemistry and high-throughput screening are expected to further enhance its utility by enabling faster identification of novel bioactive compounds derived from this scaffold. Collaborative efforts between academia and industry will continue to drive innovation, ensuring that this compound remains at the forefront of pharmaceutical research.
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